molecular formula C16H24N2O B7570808 (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone

(3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone

Cat. No. B7570808
M. Wt: 260.37 g/mol
InChI Key: SRUMRRWZVWUMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone, also known as MPDPV, is a synthetic cathinone, a class of psychoactive substances that are structurally similar to amphetamines. MPDPV has gained significant attention due to its potential for abuse and addiction, as well as its adverse effects on human health.

Mechanism of Action

(3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, producing effects such as euphoria, increased energy, and heightened alertness. (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone also has a high affinity for the dopamine transporter, which may contribute to its addictive potential.
Biochemical and Physiological Effects:
(3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone has been found to produce a range of biochemical and physiological effects in both animal and human studies. These include increased heart rate and blood pressure, hyperthermia, seizures, and neurotoxicity. Chronic use of (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone has been associated with a range of adverse health effects, including cardiovascular disease, kidney damage, and psychiatric disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

(3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone has several advantages for use in lab experiments, including its potent psychostimulant effects, high affinity for dopamine transporters, and potential for addiction and abuse. However, its adverse health effects and potential for harm to animals and humans limit its use in certain types of research. Additionally, the legal and ethical considerations surrounding the use of (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone in research must be carefully considered.

Future Directions

Future research on (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone should focus on developing treatments for drug abuse and addiction, as well as investigating the neural mechanisms underlying its addictive potential. Additionally, studies should explore the long-term health effects of (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone use, as well as its potential for harm to the environment and wildlife. Finally, research should aim to develop safer and more effective alternatives to (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone for use in lab experiments and clinical settings.

Synthesis Methods

The synthesis of (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone involves the reaction of 3-methylbenzaldehyde with 4-methylpropiophenone in the presence of ammonium acetate and acetic anhydride. The resulting intermediate is then reacted with 1,4-diazepane to form (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone. This method has been modified and improved over time, resulting in more efficient and cost-effective production of (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone.

Scientific Research Applications

(3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone has been studied extensively in the field of neuroscience and pharmacology due to its potential for abuse and addiction. It has been found to act as a potent psychostimulant, producing effects similar to other cathinones such as methamphetamine and cocaine. (3-Methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone has been used in animal studies to investigate the neural mechanisms underlying addiction and reward, as well as to test potential treatments for drug abuse.

properties

IUPAC Name

(3-methylphenyl)-(4-propan-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)17-8-5-9-18(11-10-17)16(19)15-7-4-6-14(3)12-15/h4,6-7,12-13H,5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUMRRWZVWUMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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